molecular formula C16H8Cl2O3 B5686885 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one

6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one

Cat. No. B5686885
M. Wt: 319.1 g/mol
InChI Key: XXWNHXHMOZUNSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one, also known as CCB, is a chemical compound that belongs to the class of flavonoids. CCB has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.

Mechanism of Action

The mechanism of action of 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation in various cell types. 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one in lab experiments is its high purity and yield. 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one is its limited solubility in water, which can make it challenging to administer in vivo. Additionally, 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one has been shown to possess some toxicity in certain cell types, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one. One area of research is the development of more efficient synthesis methods for 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one. Additionally, further studies are needed to evaluate the potential of 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Finally, the development of more water-soluble derivatives of 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one may enhance its utility in in vivo experiments.

Synthesis Methods

The synthesis of 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one involves the condensation of 4-chlorobenzoyl chloride and 6-chloro-4-hydroxychromen-3-one in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one by the addition of a mild acid. The yield of the synthesis is typically high, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

6-chloro-3-(4-chlorobenzoyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2O3/c17-10-3-1-9(2-4-10)15(19)13-8-21-14-6-5-11(18)7-12(14)16(13)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWNHXHMOZUNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=COC3=C(C2=O)C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-(4-chlorobenzoyl)chromen-4-one

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